Cas no 593-50-0 (1-Triacontanol)
1-Triacontanol Chemical and Physical Properties
Names and Identifiers
-
- Triacontan-1-ol
- -myricyl
- N-TRIACONTANOL
- MYRICYLALCOHOL
- MIRACULAN
- triacon-10
- TRIACONTANOL, 1-
- 1-Triacontanol
- 1-Tricantanol
- Thidiazuron
- triacontanol
- TRIACONTANOL, 1-(P) PrintBack
- 1-hydroxytriacontane
- 1-triaconatanol
- melissyl
- melissyl alcohol
- myricyl
- Nutron
- Prosopol
- Tomatex
- triacontyl alcohol
- WELL-BLOOM
- Myricyl alcohol
- Triacontanol-1
- Myricyl alcohol (VAN)
- REZQBEBOWJAQKS-UHFFFAOYSA-N
- 767RD0E90B
- NSC405588
- C30H62O
- triacontanyl alcohol
- 1-Triacontanol,(S)
- Lauryl-Stearyl Alcohol
-
- MDL: MFCD00002963
- Inchi: 1S/C30H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3
- InChI Key: REZQBEBOWJAQKS-UHFFFAOYSA-N
- SMILES: CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
Computed Properties
- Exact Mass: 438.48000
- Monoisotopic Mass: 438.480067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 31
- Rotatable Bond Count: 28
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 14.9
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: White scaly crystals
- Density: 0.8672 (rough estimate)
- Melting Point: 85.0 to 90.0 deg-C
- Boiling Point: 480.56°C (rough estimate)
- Flash Point: 130.1 °C
- Refractive Index: 1.4604 (estimate)
- PSA: 20.23000
- LogP: 10.92140
- Merck: 9591
- Solubility: Soluble in ether, chloroform, dichloromethane and hot benzene, insoluble in cold ethanol and benzene, almost insoluble in water
1-Triacontanol Security Information
- WGK Germany:NWG
- Safety Instruction: S24/25
- Storage Condition:2-8°C
- Packing Group:I; II; III
- Packing Group:I; II; III
1-Triacontanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819624-25g |
1-Triacontanol |
593-50-0 | 90% | 25g |
3,320.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819625-100g |
1-Triacontanol |
593-50-0 | 85% | 100g |
3,168.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819626-25g |
1-Triacontanol |
593-50-0 | 95% | 25g |
3,420.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1049-1G |
1-Triacontanol |
593-50-0 | >85.0%(GC) | 1g |
¥240.00 | 2024-04-16 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18041-1g |
1-Triacontanol |
593-50-0 | ,92% | 1g |
¥64.00 | 2022-01-07 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18041-5g |
1-Triacontanol |
593-50-0 | ,92% | 5g |
¥160.00 | 2022-01-07 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18041-25g |
1-Triacontanol |
593-50-0 | ,92% | 25g |
¥560.00 | 2022-01-07 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18041-100g |
1-Triacontanol |
593-50-0 | ,92% | 100g |
¥1800.00 | 2022-01-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T91452-5g |
1-Triacontanol |
593-50-0 | 95% | 5g |
¥1928.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T91452-1g |
1-Triacontanol |
593-50-0 | 95% | 1g |
¥488.0 | 2024-07-18 |
1-Triacontanol Suppliers
1-Triacontanol Related Literature
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Chong Wang,Fei Gao,Changjiao Sun,Yue Shen,Shenshan Zhan,Xingye Li,Haixin Cui,Liusheng Duan,Ye Wang,Yan Wang Environ. Sci.: Nano 2022 9 797
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Frantz S. Deschamps,Arlette Baillet,Pierre Chaminade Analyst 2002 127 35
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Rachael E. H. Miles,James F. Davies,Jonathan P. Reid Phys. Chem. Chem. Phys. 2016 18 19847
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Samia Rabah,Kahina Kouachi,Patrícia A. B. Ramos,Ana Peixoto Gomes,Adelaide Almeida,Hayate Haddadi-Guemghar,Khodir Madani,Armando J. D. Silvestre,Sónia A. O. Santos Food Funct. 2020 11 5257
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Samia Rabah,Kahina Kouachi,Patrícia A. B. Ramos,Ana Peixoto Gomes,Adelaide Almeida,Hayate Haddadi-Guemghar,Khodir Madani,Armando J. D. Silvestre,Sónia A. O. Santos Food Funct. 2020 11 5257
Additional information on 1-Triacontanol
Introduction to 1-Triacontanol (CAS No. 593-50-0)
1-Triacontanol, with the chemical name triacontanol, is a long-chain primary alcohol belonging to the alkyl group. Its molecular formula is C₃₀H₆₁OH, and it is characterized by a linear aliphatic structure with a hydroxyl group at one end. This compound, identified by the CAS number 593-50-0, has garnered significant attention in the field of chemobiology and pharmaceutical research due to its unique biochemical properties and potential therapeutic applications.
The structural uniqueness of 1-Triacontanol lies in its extended hydrocarbon chain, which contributes to its distinct physicochemical properties such as high lipophilicity and low solubility in water. These characteristics make it an intriguing candidate for studying membrane interactions, lipid metabolism, and cellular signaling pathways. Recent advancements in molecular biology have highlighted the role of long-chain alcohols in modulating cellular processes, making 1-Triacontanol a subject of intense scientific inquiry.
One of the most compelling aspects of 1-Triacontanol is its potential role as an endogenous ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. PPARs are nuclear receptors that play a crucial role in regulating lipid homeostasis, glucose metabolism, and inflammation. Studies have demonstrated that compounds like 1-Triacontanol can bind to these receptors, leading to changes in gene expression that may have therapeutic implications for metabolic disorders such as obesity and type 2 diabetes.
Recent research published in peer-reviewed journals has explored the anti-inflammatory properties of 1-Triacontanol. In vitro studies have shown that this compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in macrophages. The mechanism behind this effect appears to involve the modulation of nuclear factor kappa B (NF-κB) signaling pathways, which are central to inflammatory responses. These findings suggest that 1-Triacontanol may have therapeutic potential in conditions characterized by chronic inflammation, such as rheumatoid arthritis and atherosclerosis.
The pharmacokinetic profile of 1-Triacontanol is another area of active investigation. Due to its high lipophilicity, this compound tends to accumulate in adipose tissue and liver, two organs critical for energy metabolism. Preliminary studies indicate that orally administered 1-Triacontanol can reach significant concentrations in these tissues within hours of dosing. This sustained presence suggests that it may exert prolonged effects on metabolic pathways, potentially offering advantages over shorter-acting compounds.
Moreover, the safety profile of 1-Triacontanol has been evaluated in several preclinical studies. Animal models have shown that doses up to 100 mg/kg body weight do not cause overt toxicity or significant adverse effects. This suggests that 1-Triacontanol may be well-tolerated in humans, although further clinical trials are necessary to confirm these findings. The lack of significant toxicity at higher doses is particularly encouraging for its development into a therapeutic agent.
The potential applications of 1-Triacontanol extend beyond metabolic disorders. Emerging evidence suggests that this compound may also have neuroprotective properties. Studies have indicated that 1-Triacontanol can cross the blood-brain barrier and protect neurons against oxidative stress-induced damage. This mechanism could make it a valuable candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in pathogenesis.
In conclusion, 1-Triacontanol (CAS No. 593-50-0) is a multifaceted compound with promising applications in chemobiology and pharmaceutical research. Its unique structural properties, coupled with its ability to modulate key biological pathways such as PPARs and NF-κB, make it an attractive candidate for developing novel therapeutic strategies against metabolic disorders, inflammation, and neurodegenerative diseases. While further research is needed to fully elucidate its mechanisms of action and clinical efficacy, the preliminary findings are encouraging and warrant continued investigation.